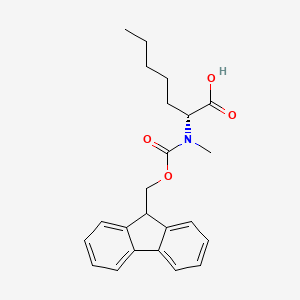

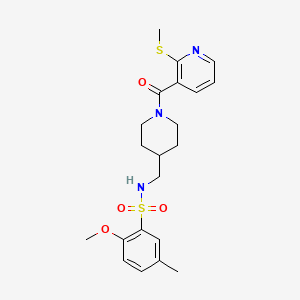

(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)heptanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis . The Fmoc group is a base-sensitive protecting group for amino acids in solid-phase peptide synthesis .

Synthesis Analysis

The synthesis of Fmoc amino acid derivatives typically starts from the corresponding protected amino acid . The Fmoc group can be introduced using fluorenylmethoxycarbonyl chloride .Chemical Reactions Analysis

In peptide synthesis, the Fmoc group can be removed under basic conditions, allowing the amino acid to react with the next amino acid in the sequence .Mechanism of Action

Mode of Action

It is known that the fluoren-9-ylmethoxy carbonyl (fmoc) group is often used in peptide synthesis . The Fmoc group acts as a protective group for the amino acid during the synthesis process .

Biochemical Pathways

Given its structure and the presence of the fmoc group, it may be involved in peptide synthesis or modification .

Result of Action

As it potentially plays a role in peptide synthesis or modification, it may influence protein function and cellular processes .

Action Environment

It is known that the compound is stable at room temperature and has a long shelf-life .

Advantages and Limitations for Lab Experiments

The use of Fmoc-Lys(Mtt)-OH in (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)heptanoic acid offers several advantages over other protecting groups. The Fmoc group is easily removed under mild conditions, allowing for the selective removal of protecting groups without affecting the peptide chain. The Mtt group is stable to a wide range of reaction conditions, allowing for efficient peptide synthesis. However, the use of multiple protecting groups can increase the complexity and cost of peptide synthesis.

Future Directions

The use of Fmoc-Lys(Mtt)-OH in peptide synthesis is an active area of research, with new methods and techniques being developed to improve the efficiency and selectivity of peptide synthesis. Some possible future directions include the development of new coupling agents and protecting groups, the use of automated peptide synthesizers, and the application of (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)heptanoic acid to the synthesis of complex peptides and proteins. Additionally, the use of peptides as therapeutics is an area of growing interest, with potential applications in cancer treatment, immunotherapy, and drug delivery.

Synthesis Methods

The synthesis of Fmoc-Lys(Mtt)-OH involves the reaction of lysine with 9-fluorenylmethyloxycarbonyl (Fmoc) and 4-methyltrityl (Mtt) groups. The Fmoc group protects the amino group of lysine, while the Mtt group protects the side chain amino group. The reaction is typically carried out in a solvent such as dimethylformamide (DMF) or N-methylpyrrolidone (NMP) and requires the use of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) or N-hydroxybenzotriazole (HOBt).

Scientific Research Applications

Fmoc-Lys(Mtt)-OH is widely used in the synthesis of peptides for scientific research purposes. Peptides are short chains of amino acids that play important roles in biological processes such as cell signaling, enzyme catalysis, and immune response. The ability to synthesize peptides in the laboratory allows researchers to study the structure and function of these molecules and develop new drugs and therapies.

properties

IUPAC Name |

(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]heptanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO4/c1-3-4-5-14-21(22(25)26)24(2)23(27)28-15-20-18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h6-13,20-21H,3-5,14-15H2,1-2H3,(H,25,26)/t21-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KICHBTZTXCWVCN-OAQYLSRUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-N-(2-(dimethylamino)ethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2392654.png)

![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2392661.png)

![4-cyano-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2392666.png)

![Methyl 4-(2-phenyl-5-{2-[4-(trifluoromethyl)phenyl]diazenyl}-4-pyrimidinyl)phenyl ether](/img/structure/B2392671.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisobutyramide](/img/structure/B2392673.png)

![3-methyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2392675.png)